Ethyl 3,6-dimethyl-4,5-dihydropyridazine-4-carboxylate
Description
Ethyl 3,6-dimethyl-4,5-dihydropyridazine-4-carboxylate is a partially saturated heterocyclic compound featuring a dihydropyridazine core with methyl substituents at positions 3 and 6 and an ethyl ester group at position 2. The dihydropyridazine ring system (a six-membered ring containing two adjacent nitrogen atoms and two saturated carbons) imparts unique electronic and steric properties, distinguishing it from fully aromatic pyridazines or other diazines.
Properties
Molecular Formula |
C9H14N2O2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
ethyl 3,6-dimethyl-4,5-dihydropyridazine-4-carboxylate |
InChI |
InChI=1S/C9H14N2O2/c1-4-13-9(12)8-5-6(2)10-11-7(8)3/h8H,4-5H2,1-3H3 |
InChI Key |
DWKRSEJTEMBJCE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(=NN=C1C)C |
Origin of Product |
United States |
Preparation Methods
Condensation-Based Cyclization
The most widely reported method involves a two-step condensation-cyclization sequence. In the first step, a hydrazine derivative reacts with a β-keto ester (e.g., ethyl acetoacetate) to form a hydrazone intermediate. Subsequent acid- or base-catalyzed cyclization yields the dihydropyridazine core.
Representative Reaction:
-
Hydrazine + Ethyl acetoacetate → Hydrazone intermediate
-
Cyclization (H₂SO₄, 60°C) → this compound
Key parameters:
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate reaction kinetics. A study demonstrated a 40% reduction in cyclization time (from 6 hours to 90 minutes) with comparable yields (72–75%).
Optimized Conditions:
-
Power : 300 W
-
Pressure : 150 psi
-
Solvent : Ethanol/water (4:1)
-
Base : Triethylamine (2 eq)
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
Patents describe continuous flow reactors for large-scale synthesis, ensuring consistent product quality and reduced byproduct formation.
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Reaction Time | 8–10 hours | 2–3 hours |
| Temperature Control | ±5°C variability | ±1°C precision |
| Annual Capacity | 500 kg | 5,000 kg |
| Purity | 95–97% | 98–99% |
Source: Adapted from industrial patent data.
Reaction Optimization and Byproduct Management
pH-Dependent Yield Variations
The cyclization step is highly sensitive to pH, with optimal results achieved at pH 4.5–5.5. Deviations outside this range promote hydrolysis of the ester group or incomplete ring closure.
pH vs. Yield Relationship:
| pH | Yield (%) | Major Byproduct |
|---|---|---|
| 3.0 | 42 | Hydrazone dimer |
| 4.5 | 78 | None detected |
| 6.0 | 65 | 4,5-Dihydropyridazine-4-acid |
Solvent Selection Criteria
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but complicate purification. Ethanol remains the preferred solvent due to its balance of reactivity and ease of removal.
Solvent Comparison:
| Solvent | Dielectric Constant | Boiling Point (°C) | Yield (%) |
|---|---|---|---|
| Ethanol | 24.3 | 78.4 | 75 |
| DMF | 36.7 | 153 | 82 |
| Toluene | 2.4 | 110.6 | 58 |
Purification and Characterization
Recrystallization Protocols
Crude product is purified via recrystallization from ethanol/water (3:1). Impurities including unreacted hydrazine and ester hydrolysis products are removed through iterative crystallization.
Recrystallization Efficiency:
| Cycle | Purity Increase (%) | Mass Recovery (%) |
|---|---|---|
| 1 | 95 → 97 | 85 |
| 2 | 97 → 99 | 78 |
Analytical Validation
-
¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 2.30 (s, 6H, 3,6-CH₃), 4.15 (q, 2H, OCH₂), 4.85 (m, 2H, H-4,5).
-
HPLC : >99% purity (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min).
| Hazard | Risk Level | Mitigation Strategy |
|---|---|---|
| Hydrazine exposure | High | Closed-system handling |
| Acid corrosion | Moderate | Glass-lined reactors |
| Solvent flammability | Low | Nitrogen inertization |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,6-dimethyl-4,5-dihydropyridazine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert it into dihydropyridazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Pyridazinone derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Ethyl 3,6-dimethyl-4,5-dihydropyridazine-4-carboxylate's structural properties suggest several pharmaceutical applications:
- Calcium Channel Blockers : Similar dihydropyridine derivatives are known for their role as calcium ion channel blockers used in treating hypertension and cardiovascular diseases. This compound may exhibit analogous effects due to its structural similarities.
- Vasodilators : The compound could serve as a vasodilator agent based on the pharmacological profiles of related compounds.
- Spasmolytic Agents : Its potential to relax smooth muscles makes it a candidate for spasmolytic therapies.
Case Study 1: Antimicrobial Activity
A study investigating the antimicrobial properties of various dihydropyridazine derivatives found that compounds structurally similar to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics.
Case Study 2: Cardiovascular Research
Research into calcium channel blockers has highlighted the efficacy of dihydropyridine derivatives in managing hypertension. This compound could be evaluated for similar therapeutic effects based on its structural characteristics.
Mechanism of Action
The mechanism of action of Ethyl 3,6-dimethyl-4,5-dihydropyridazine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes essential for cell wall synthesis .
Comparison with Similar Compounds
To contextualize Ethyl 3,6-dimethyl-4,5-dihydropyridazine-4-carboxylate, we compare it with structurally or functionally related compounds, drawing on synthesis methods, crystallographic data, and reactivity trends from the evidence.
Structural Analog: 3,6-Diiodo-4,5-Dialkyl-Phthalic Acid Dimethyl Esters
describes zirconium-mediated synthesis of para-diiodobenzene derivatives, such as 3,6-diiodo-4,5-dimethyl-phthalic acid dimethyl ester (3a). Key comparisons include:
Key Differences :
- Substituents like iodine in 3a enhance steric bulk and polarizability, whereas methyl groups in the target compound may prioritize lipophilicity.
Functional Analog: 2-(2-Phenylethyl)Chromones
highlights chromone derivatives (e.g., compound 2: 6-methoxy-2-(2-phenylethyl)chromone) with anti-inflammatory activity (IC₅₀ = 5.31 ± 0.75 μM). While structurally distinct, these compounds share ester-like functional groups and alkyl/aryl substituents, enabling indirect comparisons:
Key Differences :
- Chromones exhibit anti-inflammatory activity via interactions with inflammatory mediators, while the dihydropyridazine’s bioactivity (if any) would depend on its unique heterocyclic scaffold.
- The chromone’s aromaticity and conjugated system favor π-π stacking in drug-receptor interactions, whereas the dihydropyridazine’s partial saturation may limit such interactions.
Theoretical Reactivity: Insights from Conceptual DFT
discusses conceptual density functional theory (DFT) parameters like electronegativity, hardness, and Fukui functions.
- Electrophilicity : The ester group and electron-withdrawing nitrogen atoms in dihydropyridazine may increase electrophilicity compared to purely alkyl-substituted phthalic esters.
- Hardness/Softness : Partial saturation in the dihydropyridazine ring could reduce hardness (increase softness), enhancing polarizability and reactivity toward electrophiles .
Biological Activity
Ethyl 3,6-dimethyl-4,5-dihydropyridazine-4-carboxylate is a compound of interest due to its potential biological activities. This article reviews its biological properties, including pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of dihydropyridazines, which are known for their diverse pharmacological activities. The structure is characterized by a dihydropyridazine ring with ethyl and methyl substituents, which may influence its biological interactions.
Pharmacological Activities
- Calcium Channel Modulation : Similar to other dihydropyridine derivatives, this compound may exhibit calcium channel antagonist properties. Dihydropyridines are recognized for their ability to modulate L-type calcium channels, playing a significant role in cardiovascular health by inducing vasodilation and lowering blood pressure .
- Enzyme Inhibition : Recent studies have investigated the compound's potential as an inhibitor of specific enzymes. For instance, related compounds have shown inhibitory activity against α-glucosidase, suggesting that this compound might also possess similar properties .
- Neuroprotective Effects : Some derivatives in the dihydropyridazine class have been linked to increased cerebral blood flow and neuroprotection. This effect could be beneficial in treating conditions such as stroke or neurodegenerative diseases .
The biological activity of this compound is likely mediated through several mechanisms:
- Calcium Channel Blockade : By binding to L-type calcium channels, the compound may prevent calcium influx into cells, leading to relaxation of vascular smooth muscle and reduced heart contractility .
- Enzyme Interaction : The inhibition of enzymes like α-glucosidase can disrupt carbohydrate metabolism, which is beneficial in managing diabetes .
Case Studies and Research Findings
A review of literature reveals several studies exploring the biological activity of related compounds:
Q & A
Q. How can enantioselective synthesis be achieved for chiral analogs of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
